TTIP vs. TiCl₄ in Spatial ALD: Higher Band Gap and Reduced Defect Density
In a direct head-to-head comparison of spatial atomic layer deposition (SALD) using H₂O as the oxidant, TiO₂ films deposited from TTIP exhibited a wider optical band gap (3.35 ± 0.05 eV) compared to films from TiCl₄ (3.20 ± 0.05 eV) at 300 °C [1]. This narrowing in TiCl₄-derived films was attributed to residual chlorine contamination, which also caused surface agglomeration and higher defect densities [1]. The TTIP process generated chlorine-free byproducts, whereas TiCl₄ produced corrosive HCl [1].
| Evidence Dimension | Optical band gap of TiO₂ films (300 °C deposition) |
|---|---|
| Target Compound Data | 3.35 ± 0.05 eV |
| Comparator Or Baseline | TiCl₄: 3.20 ± 0.05 eV |
| Quantified Difference | 0.15 eV wider band gap for TTIP-derived films |
| Conditions | Spatial ALD with H₂O oxidant, 300 °C, atmospheric pressure |
Why This Matters
A wider band gap and absence of Cl contamination are critical for applications requiring precise electronic properties, such as gate dielectrics or passivation layers in solar cells.
- [1] Tuning the band gap and carrier concentration of titania films grown by spatial atomic layer deposition: a precursor comparison. Nanoscale Advances, 2021, 3, 5908-5918. View Source
